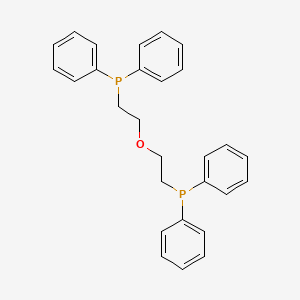

2-(2-Diphenylphosphanylethoxy)ethyl-diphenylphosphane

Übersicht

Beschreibung

2-(2-Diphenylphosphanylethoxy)ethyl-diphenylphosphane, also known as 2-diethoxyphosphinylethyl-diphenylphosphane, is an organophosphorus compound with a wide range of applications in scientific research. It is used as a building block for the synthesis of other phosphines, as a ligand in coordination chemistry, and as a catalyst in organic chemistry. It is also used in the manufacture of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Radical Reaction Acceleration

The compound was utilized as part of a group that accelerates reactions of α-methoxy radicals containing β-leaving groups. This role is critical in trapping the products of migration or heterolysis of the leaving group and in providing a useful chromophore for kinetic studies via laser flash photolysis. The accelerated reactions favor heterolytic fragmentation, demonstrating the compound's potential in influencing the behavior of radical species in synthetic chemistry (Newcomb & Miranda, 2004).

Catalysis in Hydroformylation

Alkyl-substituted phosphanes, including derivatives of the compound, were investigated for their influence on the rhodium-catalyzed hydroformylation of 1-hexene. The study provided insights into how modifications in the structure of phosphanes can affect the chemo and regioselectivity of hydroformylation reactions. This highlights the compound's potential role in fine-tuning catalytic processes in industrial and synthetic applications (Suomalainen et al., 2001).

Synthesis and Structural Analysis

Efforts in synthesizing and analyzing the structure of derivatives of the compound have been documented. These studies are fundamental in expanding the understanding of the compound’s chemical behavior and potential applications in areas such as material science and nanotechnology (Urnezius et al., 2022).

Nanoparticle Stabilization

The compound has been explored as a stabilizing agent for platinum nanoparticles in aqueous solutions. Its role in the stabilization mechanism, through the formation of a platinum complex, highlights its potential utility in nanoparticle synthesis and catalysis (Richter et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 2-(2-Diphenylphosphanylethoxy)ethyl-diphenylphosphane, also known as DPEPhos ether, is transition metals . It acts as a phosphine ligand, forming complexes with these metals .

Mode of Action

DPEPhos ether interacts with its targets by forming complexes with transition metals . This interaction enables the compound to participate in various organic synthesis reactions, such as catalytic hydrogenation and cross-coupling reactions .

Biochemical Pathways

It is known to participate in various organic synthesis reactions, implying that it may affect multiple biochemical pathways depending on the specific reaction it is involved in .

Pharmacokinetics

It is known to be a colorless liquid at room temperature and soluble in various organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Its role as a ligand in organic synthesis reactions suggests that it may facilitate the formation of new chemical bonds, leading to the synthesis of new compounds .

Eigenschaften

IUPAC Name |

2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

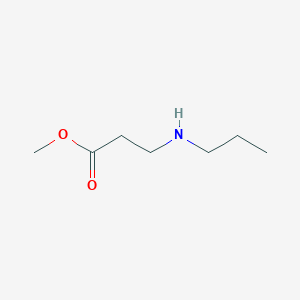

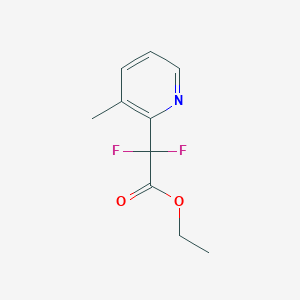

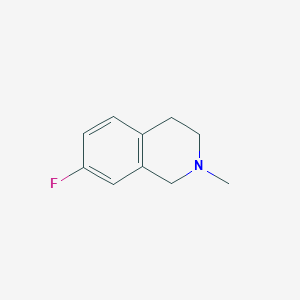

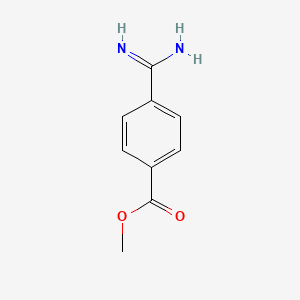

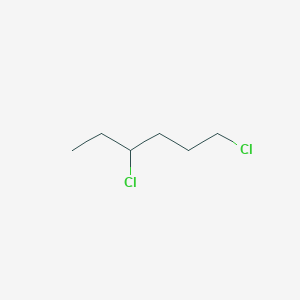

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine](/img/structure/B3142403.png)